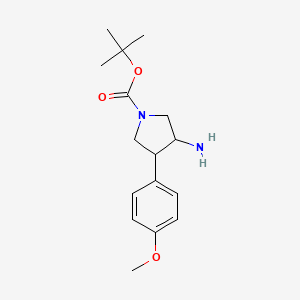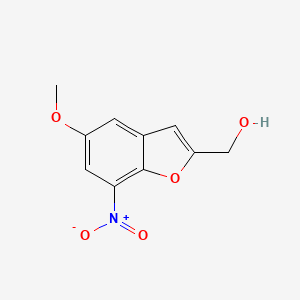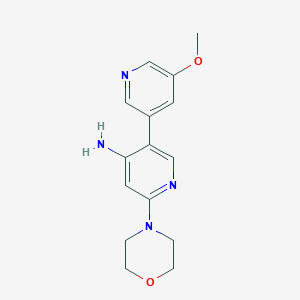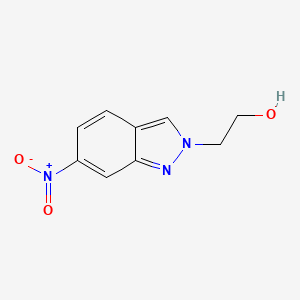![molecular formula C26H21N3 B13869227 1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)
1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-tritylpyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring, with a trityl group attached to the nitrogen atom and a methyl group at the third position of the pyrazole ring.
Preparation Methods
The synthesis of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine typically involves the condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with cinnamic aldehyde in the presence of iron(III) chloride upon heating in dimethyl sulfoxide (DMSO) . This method yields the desired compound with a high degree of purity and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
3-Methyl-1-tritylpyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the trityl group, using reagents like halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives with potential biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium or platinum complexes. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, contributing to the development of new materials and catalysts.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a promising candidate for the development of new therapeutic agents.
Medicine: The compound has shown potential as a tropomyosin receptor kinase (TRK) inhibitor, which is associated with the proliferation and differentiation of cells.
Industry: In the industrial sector, 3-methyl-1-tritylpyrazolo[4,3-b]pyridine can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. As a TRK inhibitor, the compound binds to the tropomyosin receptor kinases, preventing their activation and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival . By targeting these pathways, the compound can effectively inhibit the growth and spread of cancer cells.
Comparison with Similar Compounds
3-Methyl-1-tritylpyrazolo[4,3-b]pyridine can be compared with other similar compounds within the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but lacks the trityl and methyl groups.
2H-Pyrazolo[3,4-b]pyridine: Another isomeric form with different substitution patterns, leading to variations in its chemical and biological properties.
4,6-Disubstituted 1H-Pyrazolo[3,4-b]pyridines:
The uniqueness of 3-methyl-1-tritylpyrazolo[4,3-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H21N3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-methyl-1-tritylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C26H21N3/c1-20-25-24(18-11-19-27-25)29(28-20)26(21-12-5-2-6-13-21,22-14-7-3-8-15-22)23-16-9-4-10-17-23/h2-19H,1H3 |
InChI Key |
QHQLWLFLPDYQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)

![4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)





![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)



